Introduction: The Analytical Imperative for Chiral Building Blocks
Introduction: The Analytical Imperative for Chiral Building Blocks
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid
(S)-2-(Tetrahydrofuran-3-YL)acetic acid (C₆H₁₀O₃, MW: 130.14) is a chiral carboxylic acid featuring a substituted tetrahydrofuran ring.[1] Molecules of this class are valuable as building blocks in medicinal chemistry and drug development, where specific stereochemistry is often crucial for biological activity and therapeutic efficacy.[2][3] The inherent chirality of such compounds necessitates rigorous analytical characterization to confirm not only the chemical structure but also the stereochemical integrity.
This guide provides a comprehensive framework for the spectroscopic elucidation of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. As a Senior Application Scientist, my approach moves beyond a simple recitation of data. Instead, this document is structured to provide a practical, field-proven methodology, explaining the causality behind experimental choices and the logic of spectral interpretation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them as an integrated, self-validating system for unambiguous structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. For a chiral molecule like (S)-2-(Tetrahydrofuran-3-YL)acetic acid, NMR is indispensable for confirming the constitution before proceeding to more specialized chiral analyses.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures high-resolution spectra suitable for detailed interpretation.
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though it can make solvent removal more difficult.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) to the CDCl₃ solution as an internal reference for chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution, which is critical for interpreting the complex spin systems in the tetrahydrofuran ring.[4]
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a signal-to-noise ratio >100:1.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. A typical acquisition may involve 1024 scans with a 5-second relaxation delay.
Workflow for NMR-Based Structure Elucidation
Caption: Integrated workflow for structural confirmation using 1D and 2D NMR.
Interpreting the Spectra: Predicted Data for (S)-2-(Tetrahydrofuran-3-YL)acetic acid
The structure of (S)-2-(Tetrahydrofuran-3-YL)acetic acid features several distinct proton environments. The presence of a stereocenter at C3 renders the two protons of the adjacent CH₂ group (Cα) diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts and couplings.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |
| H-COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is characteristically deshielded and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.[5] |
| H-2, H-5 | 3.6 - 4.0 | Multiplet (m) | 4H | These four protons are on carbons adjacent to the electron-withdrawing ether oxygen, shifting them downfield relative to other aliphatic protons.[6] |
| Hα | 2.4 - 2.7 | Multiplet (m) or Doublet of Doublets (dd) | 2H | These are the diastereotopic protons of the acetic acid methylene group. Their complex splitting pattern arises from coupling to each other (geminal coupling) and to the H-3 proton (vicinal coupling). |
| H-3 | 2.2 - 2.5 | Multiplet (m) | 1H | This proton is on the chiral center and is coupled to protons at C2, C4, and Cα, resulting in a complex multiplet. |
| H-4 | 1.8 - 2.2 | Multiplet (m) | 2H | These are standard aliphatic protons on the tetrahydrofuran ring, expected to be the most upfield of the ring protons. |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C=O | 175 - 180 | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5][7] |
| C-2, C-5 | 67 - 72 | Carbons directly bonded to the ether oxygen are significantly downfield compared to other sp³ carbons. |
| Cα | 40 - 45 | The methylene carbon of the acetic acid group. |
| C-3 | 35 - 40 | The methine carbon at the chiral center. |
| C-4 | 28 - 33 | A standard aliphatic carbon within the ring, expected to be the most upfield carbon. |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation.
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Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This spectrum is automatically subtracted from the sample spectrum.
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Sample Application: Place a small drop of the liquid or a few milligrams of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000-400 cm⁻¹).[4]
Predicted IR Absorption Bands
The IR spectrum of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is expected to be dominated by the characteristic absorptions of its two main functional groups: the carboxylic acid and the cyclic ether.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is the hallmark of a hydrogen-bonded carboxylic acid dimer. Its extreme broadness is unmistakable and often overlaps with C-H stretches.[5][8] |
| 2850-2960 | C-H stretch (Aliphatic) | Medium | Corresponds to the stretching vibrations of the C-H bonds in the tetrahydrofuran and acetic acid moieties. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The intense absorption of the carbonyl group is a key diagnostic peak. Its position indicates a saturated carboxylic acid.[5] |
| ~1100 | C-O stretch (Ether) | Strong | Represents the asymmetric stretching of the C-O-C bond within the tetrahydrofuran ring.[9][10] |
| ~1250 | C-O stretch (Carboxylic Acid) | Medium | Associated with the C-O single bond of the carboxylic acid functional group. |
Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.[11]
Experimental Protocol: ESI-HRMS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.
Predicted Mass Spectrum Data
| Ionization Mode | Predicted Ion | Exact Mass (m/z) | Interpretation |
| Negative ESI | [M-H]⁻ | 129.0557 | In negative mode, the acidic proton is easily lost, forming the deprotonated molecule (carboxylate). This is often the most abundant ion. |
| Positive ESI | [M+H]⁺ | 131.0703 | Protonation of the carbonyl or ether oxygen can occur in positive mode. |
| Positive ESI | [M+Na]⁺ | 153.0522 | Adducts with sodium ions are very common in ESI-MS and serve as a reliable indicator of the molecular weight. |
Under harsher ionization conditions like Electron Ionization (EI), predictable fragmentation would occur. Key fragments would likely include the loss of the carboxyl group (M-45 ) and various cleavages of the tetrahydrofuran ring, providing further structural confirmation.[5]
Part 4: The Challenge of Chirality
It is critical to understand that the standard spectroscopic techniques discussed above (NMR, IR, MS) are achiral. They cannot distinguish between the (S) and (R) enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid, as enantiomers have identical physical properties in a non-chiral environment.[4]
To confirm the absolute configuration or determine the enantiomeric excess, specialized chiral analysis techniques are required. These methods work by creating a diastereomeric interaction, which can be differentiated spectroscopically or chromatographically. Key approaches include:
-
Chiral NMR: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) to induce separate signals for the two enantiomers in the NMR spectrum.[12][13][14]
-
Chiral Chromatography: Separating the enantiomers on a chiral stationary phase (CSP) using HPLC or GC.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. NMR spectroscopy provides the detailed structural map, IR spectroscopy rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods form a robust, self-validating system for confirming the identity and purity of this important chiral building block, paving the way for its confident use in research and development.
References
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- NIST. (n.d.). Tetrahydrofuran - IR Spectrum. NIST Chemistry WebBook.
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